molecular formula C50H84N4O38 B1229934 (Man)5(glcnac)2Asn CAS No. 38784-68-8

(Man)5(glcnac)2Asn

Cat. No.: B1229934
CAS No.: 38784-68-8
M. Wt: 1349.2 g/mol
InChI Key: OTVFIFRCJRIROQ-KDJOXRTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Man)5(glcnac)2Asn, also known as N-glycan, is a glycoprotein present in eukaryotic cells. This compound consists of five mannose units and two N-acetylglucosamine units attached to an asparagine residue. N-glycan plays a crucial role in protein folding, stabilization, and recognition within cells.

Scientific Research Applications

(Man)5(glcnac)2Asn has numerous applications in scientific research, including:

    Chemistry: Used as a model compound for studying glycosylation processes and glycan interactions.

    Biology: Plays a role in cell signaling, protein folding, and immune recognition.

    Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the production of biopharmaceuticals and as a component in various biotechnological applications

Mechanism of Action

The mechanism of action of “(Man)5(glcnac)2Asn” is closely related to its role in glycosylation. Glycosylation is vital for the activity, higher structure, and function of proteins . Glycoproteins derived from yeast contain N-glycan of high mannose type and are usually hyperglycosylated, while those from mammalian cells contain N-glycan of hybrid or complex type .

Safety and Hazards

“(Man)5(glcnac)2Asn” is non-hazardous and has been purified from natural sources certified to be free of all hazardous material including pathogenic biological agents . It is intended for in vitro research only and not for human or drug use .

Future Directions

Future research directions include the application of glycoproteomics, glycomics, and the integration of ‘omics’ approaches to identify, quantify, and characterize the glycosylated proteins in cells . This will help in understanding the role of “(Man)5(glcnac)2Asn” in various biological processes and its potential applications in biotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Man)5(glcnac)2Asn involves the enzymatic addition of mannose and N-acetylglucosamine units to an asparagine residue. This process is typically carried out in vitro using glycosyltransferases, which facilitate the transfer of sugar moieties to the asparagine residue under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of recombinant DNA technology to express glycoproteins in host cells such as yeast or mammalian cells. These host cells are engineered to produce the desired glycan structure, which is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(Man)5(glcnac)2Asn undergoes various chemical reactions, including:

    Oxidation: The mannose and N-acetylglucosamine units can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: The aldehyde groups formed during oxidation can be reduced back to their original hydroxyl forms.

    Substitution: The hydroxyl groups on the mannose and N-acetylglucosamine units can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodic acid and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Hydroxyl groups.

    Substitution: Various substituted glycan derivatives.

Comparison with Similar Compounds

Similar Compounds

    (Man)3(glcnac)2Asn: A smaller glycan structure with three mannose units.

    (Man)6(glcnac)2Asn: A larger glycan structure with six mannose units.

    (Man)5(glcnac)3Asn: A glycan structure with an additional N-acetylglucosamine unit

Uniqueness

(Man)5(glcnac)2Asn is unique due to its specific arrangement of five mannose units and two N-acetylglucosamine units, which confer distinct biochemical properties and interactions. This specific structure is essential for its role in protein folding, stabilization, and recognition within cells.

Properties

IUPAC Name

(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxymethyl]-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H84N4O38/c1-11(61)52-22-40(90-45-23(53-12(2)62)39(28(68)18(8-59)82-45)89-47-35(75)31(71)25(65)15(5-56)84-47)38(88-46-34(74)30(70)24(64)14(4-55)83-46)20(81-43(22)54-13(44(78)79)3-21(51)63)10-80-50-42(92-49-37(77)33(73)27(67)17(7-58)86-49)41(29(69)19(9-60)87-50)91-48-36(76)32(72)26(66)16(6-57)85-48/h13-20,22-43,45-50,54-60,64-77H,3-10H2,1-2H3,(H2,51,63)(H,52,61)(H,53,62)(H,78,79)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43+,45-,46-,47+,48+,49+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVFIFRCJRIROQ-KDJOXRTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)O)COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)O)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H84N4O38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192049
Record name (Man)5(glcnac)2Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38784-68-8
Record name (Man)5(glcnac)2Asn
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038784688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Man)5(glcnac)2Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.